N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-9-5-16(6-10-18)21-20-4-3-13-24(20)14-15-25(21)22(26)23-17-7-11-19(28-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLYRPSVBFQBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the substituted pyrrolo[1,2-a]pyrazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolo[1,2-a]pyrazine core with two methoxyphenyl substituents and a carboxamide functional group. The synthesis typically involves multi-step reactions that can include cyclization processes and functionalization of the pyrazine ring. The synthetic pathways often utilize starting materials that are readily available in the laboratory setting.
Biological Activities
The biological activities of N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide have been examined in several studies:
- Anticancer Properties : Research indicates that pyrazine derivatives may exhibit significant anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The pyrazole ring is known for its antimicrobial properties. Studies have reported that derivatives of pyrazines can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds with methoxy groups have shown enhanced activity due to their ability to interact with microbial cell membranes .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on various pyrazole derivatives indicated that compounds structurally related to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of proliferation .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial activities among different pyrazole derivatives, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's methoxy groups were essential for enhancing its lipophilicity and membrane penetration .
Data Tables
Mechanism of Action
The mechanism of action of N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The tert-butyl group in ’s compound may improve metabolic stability but reduce solubility relative to the target compound’s methoxy substituents.
- Heterocyclic Core : Dihydropyrido-pyrrolo-pyrimidine derivatives () feature additional fused rings, which may confer higher rigidity and selectivity but complicate synthesis .
Biological Activity
N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a pyrrolo[1,2-a]pyrazine core and methoxyphenyl substituents, which may contribute to its pharmacological properties.
Chemical Structure
The compound can be represented structurally as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions that form the pyrrolo[1,2-a]pyrazine core and subsequent modifications to introduce the methoxyphenyl groups. Reaction conditions often require specific catalysts and controlled environments to optimize yield and purity .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways. Studies have shown that related compounds can activate caspases (caspase 3/7) and modulate the expression of proteins involved in apoptosis (e.g., p53 and Bax) .
- Cell Line Studies : In vitro studies have demonstrated that similar derivatives show stronger cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) compared to standard treatments like cisplatin .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacteriostatic Effects : Preliminary studies suggest that compounds within this class exhibit bacteriostatic effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Other Biological Activities
In addition to anticancer and antimicrobial properties, the compound may possess other biological activities:
- Antioxidant Effects : Some derivatives have shown promising antioxidant properties through mechanisms such as DPPH radical scavenging .
- Neuroprotective Potential : There is ongoing research into the neuroprotective effects of similar compounds due to their ability to cross the blood-brain barrier and influence neural pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity in Breast Cancer
A study focused on the anticancer activity of a related compound demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated that the compound increased apoptosis rates via caspase activation while reducing NF-κB expression . This highlights the potential for developing novel therapeutic agents based on this chemical structure.
Q & A
Q. What are the optimal synthetic routes for N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide?
- Methodology : The synthesis typically involves a multi-step approach:
- Core Formation : Palladium-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides to generate the pyrrolo[1,2-a]pyrazine core .
- Substituent Introduction : Sequential alkylation/arylation using 4-methoxyphenyl halides under basic conditions (e.g., NaH in DMF) .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Continuous flow reactors for scalable production and reduced reaction times .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR (¹H/¹³C) : Key for confirming the bis(4-methoxyphenyl) substitution (δ 3.8–3.9 ppm for OCH₃; aromatic protons at δ 6.8–7.4 ppm) and carboxamide NH (δ ~8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~470.2) .
- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and aromatic C-O-C (1250 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodology :
- Cytotoxicity : MTT assay using cancer cell lines (e.g., MIA PaCa-2, HepG2) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase inhibition assays (e.g., mTORC1) via fluorescence polarization or ADP-Glo™ kits .
- Autophagy Modulation : LC3-II Western blotting under nutrient-replete vs. starvation conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
- Methodology :
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves in ≥3 independent assays to account for variability .
- Mechanistic Profiling : Compare pathway activation (e.g., mTORC1 inhibition via phospho-S6K1 levels) across cell types .
- Metabolic Context : Test activity under nutrient stress (e.g., glucose deprivation) to assess autophagy-dependent effects .
Q. What computational methods predict the compound’s binding affinity to kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., mTOR kinase domain) .
- MD Simulations : GROMACS for 100-ns trajectories to evaluate binding stability and key residues (e.g., Val2240, Tyr2225 in mTOR) .
- Validation : Compare predicted ΔG values with experimental Kd from surface plasmon resonance (SPR) .
Q. How to design SAR studies focusing on the methoxyphenyl substituents?
- Methodology :
- Substituent Variation : Synthesize analogs with mono-/trifluoromethoxy or nitro groups at the 4-position .
- Activity Mapping : Test derivatives against NCI-60 cancer cell lines and plot substituent electronegativity vs. GI₅₀ .
- Computational QSAR : Develop 3D-QSAR models using CoMFA/CoMSIA to guide rational design .
Q. What strategies mitigate off-target effects in enzyme inhibition studies?
- Methodology :
- Counter-Screening : Test against unrelated kinases (e.g., EGFR, CDK2) to assess selectivity .
- Proteomic Profiling : Use KINOMEscan® to identify off-target kinase interactions .
- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. mTOR-knockout cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
